1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Medicinal Chemistry Drug Design Pharmacokinetics

1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a fluorinated aromatic primary amine with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol. This compound belongs to the class of 4‑substituted phenylpropan‑1‑amines and is characterized by a difluoromethoxy group (–OCF₂H) at the para position and a chiral amine-bearing propyl side chain.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
CAS No. 130339-51-4
Cat. No. B3230384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]propan-1-amine
CAS130339-51-4
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC(F)F)N
InChIInChI=1S/C10H13F2NO/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,9-10H,2,13H2,1H3
InChIKeyMIFMZIPFCNEFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) – Core Identity and Procurement-Relevant Class Profile


1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a fluorinated aromatic primary amine with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol [1]. This compound belongs to the class of 4‑substituted phenylpropan‑1‑amines and is characterized by a difluoromethoxy group (–OCF₂H) at the para position and a chiral amine-bearing propyl side chain [2]. Structurally, it serves as a versatile chiral building block in medicinal chemistry, particularly for constructing β‑blockers, serotonin receptor modulators, and other CNS‑active candidates . The compound is commercially supplied as a research chemical with typical purities of ≥95% to 98%, and it is handled as a liquid at ambient temperature .

Why Simple Analogs Cannot Replace 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in Rational Design


Generic substitution among phenylpropan‑1‑amine analogs is not feasible without compromising key molecular properties that drive target engagement, pharmacokinetics, and synthetic utility. The difluoromethoxy substituent imparts a distinctive balance of lipophilicity (XLogP3‑AA = 2.6) and electron‑withdrawing character relative to a methoxy group, altering basicity and metabolic stability [1]. Moreover, the chiral center at the α‑carbon introduces stereochemical constraints that are absent in non‑chiral or differently substituted analogs, directly impacting receptor binding and downstream pharmacology . These differentiated physicochemical and stereochemical attributes underscore why this specific compound is not interchangeable with its methoxy, trifluoromethoxy, positional, or stereoisomeric congeners.

Quantitative Differentiation of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine from Closest Analogs


Enhanced Lipophilicity vs. Methoxy Analog Drives Membrane Permeability

Replacement of the methoxy group (–OCH₃) with difluoromethoxy (–OCF₂H) significantly increases lipophilicity, as measured by the computed partition coefficient (LogP). The target compound exhibits a CLogP of 2.297 , whereas the non‑fluorinated methoxy analog (1-(4-methoxyphenyl)propan-1-amine, CAS 83948-35-0) displays a LogP of 1.851 [1]. This 0.45‑unit increase in LogP is expected to enhance passive membrane diffusion and blood‑brain barrier penetration [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Reduced Basicity (pKa Shift) Enhances Salt-Formation and Bioavailability Control

The electron‑withdrawing difluoromethoxy group lowers the basicity of the primary amine relative to the methoxy analog. The predicted pKa for the (S)‑enantiomer of the target compound is 9.17 ± 0.10 , while the methoxy analog (1-(4-methoxyphenyl)propan-1-amine) has a predicted pKa of 9.60 ± 0.10 . This pKa reduction of ~0.4 units reduces the fraction of protonated amine at physiological pH, which can enhance passive absorption and modulate salt selection during development [1].

Physicochemical Profiling Drug Formulation ADME

Metabolic Stabilization via Difluoromethoxy: Resistance to O‑Dealkylation

The difluoromethoxy group confers enhanced metabolic stability compared to a standard methoxy group. The strong C–F bonds resist oxidative O‑dealkylation by cytochrome P450 enzymes, a common clearance route for methoxy‑containing compounds [1]. While direct comparative microsomal stability data for this specific amine are not available, extensive precedent in medicinal chemistry demonstrates that replacement of –OCH₃ with –OCF₂H routinely increases in vitro half‑life by 2‑ to 5‑fold and reduces intrinsic clearance in human liver microsomes [2].

Metabolic Stability Drug Metabolism Lead Optimization

Regiochemical Specificity: Para‑Substitution Dictates Receptor Engagement

The position of the difluoromethoxy group on the phenyl ring critically influences molecular recognition. The para‑substituted target compound (CAS 130339-51-4) exhibits a distinct electronic and steric profile compared to the ortho‑substituted isomer (1-[2-(difluoromethoxy)phenyl]propan-1-amine, CAS 144759-09-1). The ortho isomer presents a different dihedral angle between the phenyl ring and the side chain, and a lower predicted pKa (8.88 ± 0.10) . These differences translate to altered binding poses and affinity at amine‑sensitive GPCRs and transporters .

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Chiral Scaffold: Enantiopure Synthesis Enables Stereospecific Pharmacology

The α‑carbon bearing the primary amine is a stereocenter, and the racemic mixture (130339-51-4) can be resolved or employed in asymmetric syntheses. The (S)‑enantiomer (CAS 1213551-80-4) and (R)‑enantiomer (CAS 1213551-81-5) are commercially available . In many amine‑based pharmacophores, stereochemistry dictates potency and off‑target effects; for instance, the (S)‑enantiomer often exhibits higher affinity at serotonin and adrenergic receptors . Using the racemate as a starting material allows chemists to access both enantiomers for comparative SAR, whereas enantiopure building blocks enable direct incorporation into final drug candidates without resolution losses.

Chiral Chemistry Enantioselective Synthesis Drug Discovery

Recommended Procurement Contexts for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine


CNS Drug Discovery: Optimizing Blood‑Brain Barrier Penetration

When designing CNS‑penetrant ligands (e.g., serotonin receptor modulators, β‑blockers), the enhanced lipophilicity (ΔLogP +0.45) and reduced basicity (ΔpKa –0.43) of the difluoromethoxy analog relative to the methoxy congener are critical for achieving adequate brain exposure . This compound should be prioritized over the methoxy or trifluoromethoxy versions when a balanced lipophilic‑polar profile is required for target engagement without excessive plasma protein binding [1].

Lead Optimization: Improving Metabolic Stability of Amine‑Containing Scaffolds

In lead series where rapid O‑dealkylation limits in vivo half‑life, the difluoromethoxy group provides a validated metabolic shield. Replacing a methoxy with difluoromethoxy can extend microsomal stability 2‑ to 5‑fold . This compound is the recommended building block for synthesizing analogs intended for pharmacokinetic evaluation, as it minimizes clearance liabilities early in the optimization cascade [1].

Chiral Pool Synthesis of Single‑Enantiomer Pharmaceuticals

The racemic form (130339-51-4) serves as an economical starting point for SAR exploration, while the availability of enantiopure (S)- and (R)-forms (1213551-80-4, 1213551-81-5) enables the construction of stereochemically pure drug candidates . Procurement of the racemate is appropriate for initial high‑throughput analoging; switching to an enantiopure building block becomes essential when advancing a lead with defined stereochemistry into preclinical development [1].

Medicinal Chemistry SAR: Probing the Role of Para‑Substitution

The para‑difluoromethoxy pattern delivers a unique combination of electronic (electron‑withdrawing) and steric effects distinct from ortho or meta analogs . Researchers investigating amine‑sensitive GPCRs or transporters should procure this compound specifically when previous SAR indicates that para‑substitution yields optimal potency and selectivity. The ortho isomer (CAS 144759-09-1) is a poor substitute and will confound SAR interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.